molecular formula C13H9BrN2O2S2 B2567206 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide CAS No. 620103-87-9

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Cat. No.: B2567206
CAS No.: 620103-87-9
M. Wt: 369.3 g/mol
InChI Key: BWZPDZRPJIBWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    5-Bromo-N-(quinolin-8-yl)benzene-2-sulfonamide: This compound has a similar structure but with a benzene ring instead of a thiophene ring.

    5-Bromo-N-(quinolin-8-yl)pyridine-2-sulfonamide: This compound has a pyridine ring instead of a thiophene ring.

The uniqueness of 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide lies in its thiophene ring, which imparts different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZPDZRPJIBWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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